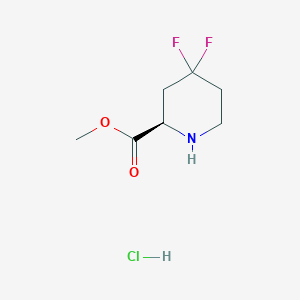![molecular formula C25H26N2O2 B6291445 (3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) CAS No. 1092582-89-2](/img/structure/B6291445.png)
(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is an organic compound featuring two indeno[1,2-d]oxazole rings linked through a pentane bridge. This structure imparts unique stereochemical properties, making it valuable in various research applications and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step process:
Step 1: Synthesis of the indeno[1,2-d]oxazole core through the cyclization of a suitable precursor.
Step 2: Formation of the pentane bridge via a coupling reaction, often facilitated by catalysts such as palladium or copper complexes.
Step 3: Resolution of stereoisomers to obtain the desired (3aR,3a'R,8aS,8a'S)- configuration.
Industrial Production Methods: Large-scale production may employ high-yield catalytic processes, continuous flow reactors, and advanced purification techniques like chromatography and crystallization to ensure stereochemical purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxides.
Reduction: It can be reduced, typically using agents like sodium borohydride or lithium aluminium hydride, to yield reduced analogs.
Substitution: Substitution reactions, especially nucleophilic substitutions, are possible at various positions on the indeno[1,2-d]oxazole rings.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride in ethanol.
Substitution: Conditions may include basic or acidic environments, depending on the specific substituent being introduced.
Major Products: The reaction products are often dependent on the specific reagents and conditions but typically include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
As a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
In asymmetric synthesis, as its chiral centers make it a potential catalyst for enantioselective reactions.
Biology and Medicine:
Used in the development of molecular probes for biochemical research.
Industry:
Its stability and stereochemistry make it suitable for materials science, particularly in the development of advanced polymers and resins.
Mecanismo De Acción
Mechanism: The compound's effects are largely determined by its interactions with molecular targets. For example, as a ligand, it may interact with metal centers in coordination compounds, influencing their reactivity and properties.
Molecular Targets and Pathways:
Metal ions in coordination chemistry.
Enzymes or receptors in biological systems, where it may inhibit or activate specific biochemical pathways.
Comparación Con Compuestos Similares
(3aR,3a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
(3aR,8aS)-8a-dihydro-3aH-indeno[1,2-d]oxazole
Uniqueness:
The specific (3aR,3a'R,8aS,8a'S) stereochemistry differentiates it from its isomers, potentially leading to distinct chemical and biological properties.
The pentane bridge in this compound provides a unique structural feature that may influence its reactivity compared to other indeno[1,2-d]oxazole derivatives.
And that’s a wrap! This compound's potential stretches from the lab to industry, with its unique structure opening doors to various applications. Dive in and explore the chemistry—it’s more than just a bunch of bonds and angles!
Propiedades
IUPAC Name |
(3aS,8bR)-2-[3-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pentan-3-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-3-25(4-2,23-26-21-17-11-7-5-9-15(17)13-19(21)28-23)24-27-22-18-12-8-6-10-16(18)14-20(22)29-24/h5-12,19-22H,3-4,13-14H2,1-2H3/t19-,20-,21+,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLUHXFWGUDHNB-FNAHDJPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=N[C@H]2[C@@H](O1)CC3=CC=CC=C23)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B6291369.png)




![tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6291415.png)






![(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione](/img/structure/B6291444.png)
![[S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6291455.png)
